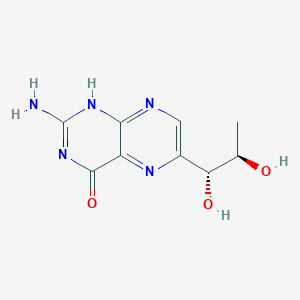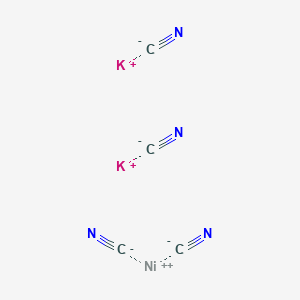
Dipotassium;nickel(2+);tetracyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Dipotassium;nickel(2+);tetracyanide can be synthesized through various methods, including reactions between macrocyclic nickel(II) complexes and ferricyanide, leading to the formation of complexes with metamagnetic properties and honeycomb-like structures. These methods highlight the versatility and adaptability in synthesizing nickel-based cyanide complexes with specific structural and magnetic properties (Kou et al., 2000).
Molecular Structure Analysis
The molecular structure of dipotassium;nickel(2+);tetracyanide and related complexes often involves cyano-bridged bimetallic arrangements that contribute to their magnetic behavior. For instance, structures featuring cyano-bridged neutral honeycomb-like layers where each hexacyanoferrate(III) ion connects three nickel(II) ions have been observed, showcasing the complex's intricate structural characteristics and its impact on magnetic properties (Kou et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving dipotassium;nickel(2+);tetracyanide are pivotal in determining its chemical behavior and properties. The interaction between macrocyclic nickel(II) complexes and ferricyanide, leading to metamagnetic properties, demonstrates the compound's responsiveness to chemical stimuli and its potential for various applications based on its magnetic behavior (Kou et al., 2000).
科学的研究の応用
Synthesis and Structural Studies :
- Dipotassium [nickel(II) zirconium(IV)] tris(orthophosphate) was synthesized and analyzed, showing a structure belonging to the langbeinite family, constructed from [MO6] octahedra (M = Ni:Zr) and [PO4] tetrahedra (Zatovsky, 2014).
Spectroscopic Analysis :
- A Raman spectroscopic study identified and characterized vibrations specific to the nickel oxalato complex, contributing to understanding the chemical nature of compounds like Dipotassium;nickel(2+);tetracyanide (Bickley, Edwards, & Rose, 1991).
Electronic and Magnetic Properties :
- Research on perovskite-type compounds like dipotassium nickel tetrafluoride, a relative of Dipotassium;nickel(2+);tetracyanide, has revealed significant features in electron-deformation densities, which help in understanding their electronic properties (Hester & Maslen, 1995).
Applications in Supercapacitors :
- Nickel-bound porous carbon (Ni-PC) was prepared using a method involving Dipotassium ethylenediaminetetraacetate (EDTA-2K), which is relevant to the application of such materials in supercapacitors (Liu et al., 2022).
Catalysis and Bond Activation :
- Studies have explored the use of nickel complexes in catalytic processes, which is pertinent to understanding the catalytic potential of Dipotassium;nickel(2+);tetracyanide related compounds (Edelbach, Lachicotte, & Jones, 1999).
Thermal Decomposition Studies :
- The thermal behavior of compounds like dipotassium trans-diaquabis(oxalato-O,O')nickelate(II) tetrahydrate was analyzed, providing insights into the stability and decomposition patterns of related nickel complexes (Román et al., 1995).
Safety And Hazards
特性
IUPAC Name |
dipotassium;nickel(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;nickel(2+);tetracyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

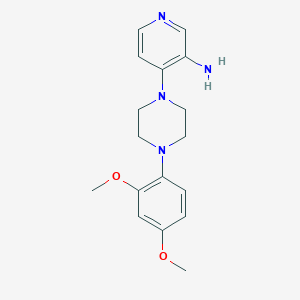
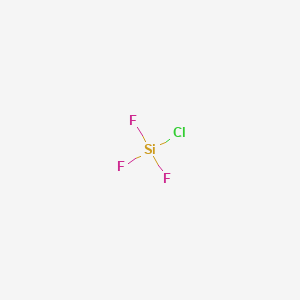

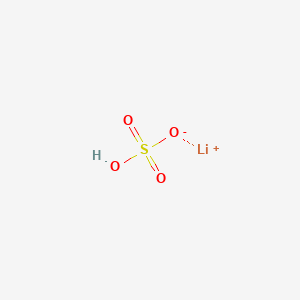
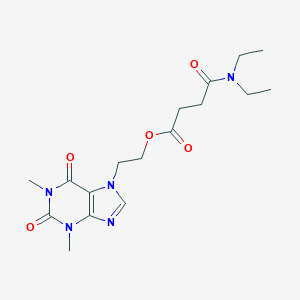
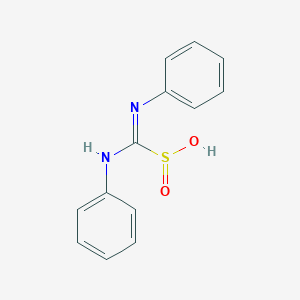
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
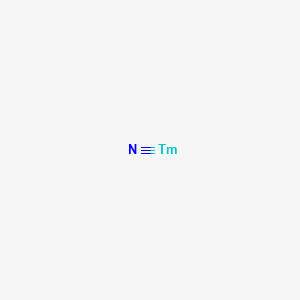
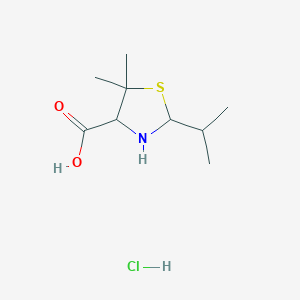


![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
